molecular formula C20H26N2O6S4 B11696715 butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate

butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate

Cat. No.: B11696715
M. Wt: 518.7 g/mol
InChI Key: SPIRDYZRVYNZQQ-FOCLMDBBSA-N
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Description

Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate is a complex organic compound that features multiple functional groups, including thiazolidine rings, butoxy groups, and oxo groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate involves multiple steps, typically starting with the preparation of the thiazolidine ring systems. The general synthetic route includes:

    Formation of Thiazolidine Rings: This can be achieved by reacting a suitable amine with carbon disulfide and an alkyl halide under basic conditions.

    Introduction of Butoxy Groups: The butoxy groups can be introduced via esterification reactions using butanol and an appropriate acid catalyst.

    Formation of the Final Compound: The final step involves the condensation of the intermediate compounds to form the desired product. This step may require specific conditions such as controlled temperature and pH to ensure the correct configuration and yield.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine rings, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo groups, converting them into hydroxyl groups.

    Substitution: The butoxy groups can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of new alkoxy or amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies can focus on the interaction of these derivatives with biological targets.

Medicine

In medicinal chemistry, the compound can be explored for its potential as a drug candidate. Its unique structure may interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In industrial applications, the compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazolidine rings can mimic natural substrates, leading to competitive inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetate: Similar structure but with an acetate group instead of a propanoate group.

    Butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate: Similar structure but with a butanoate group instead of a propanoate group.

Uniqueness

The uniqueness of butyl 3-{(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoate lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in different environments.

Properties

Molecular Formula

C20H26N2O6S4

Molecular Weight

518.7 g/mol

IUPAC Name

butyl 3-[(5E)-5-[3-(3-butoxy-3-oxopropyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate

InChI

InChI=1S/C20H26N2O6S4/c1-3-5-11-27-13(23)7-9-21-17(25)15(31-19(21)29)16-18(26)22(20(30)32-16)10-8-14(24)28-12-6-4-2/h3-12H2,1-2H3/b16-15+

InChI Key

SPIRDYZRVYNZQQ-FOCLMDBBSA-N

Isomeric SMILES

CCCCOC(=O)CCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCC(=O)OCCCC)/SC1=S

Canonical SMILES

CCCCOC(=O)CCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCC(=O)OCCCC)SC1=S

Origin of Product

United States

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